Erlotinib - 183321-74-6

Erlotinib

Catalog Number: EVT-267641
CAS Number: 183321-74-6
Molecular Formula: C₂₂H₂₃N₃O₄
Molecular Weight: 393.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Erlotinib is a small molecule [, , , , ] used in scientific research to study the epidermal growth factor receptor (EGFR) pathway [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It is classified as a tyrosine kinase inhibitor (TKI) [, , , , , , , , , , , ] and specifically targets EGFR by competing with adenosine triphosphate (ATP) for binding to the kinase domain [, , ]. In research, erlotinib is used to investigate EGFR signaling, its role in cancer cell proliferation and survival, and the development of resistance to EGFR-targeted therapies [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Mechanism of Action

Erlotinib functions as a reversible inhibitor of EGFR tyrosine kinase []. It achieves this by competitively binding to the ATP-binding site of the EGFR kinase domain [, , ], thereby blocking EGFR phosphorylation [, , , ]. This inhibition disrupts downstream signaling pathways, ultimately leading to cell growth inhibition [, , ], cell cycle arrest [, , ], and apoptosis [, ].

Physical and Chemical Properties Analysis

Erlotinib is characterized as a weak base [] with a basic pKa of 5.4 []. Its maximal solubility (0.4 mg/mL) is achieved in solutions with an acidic pH of 2 [].

Applications
  • Studying EGFR signaling pathways: Erlotinib is used to dissect the complex signaling networks downstream of EGFR, elucidating its role in various cellular processes like proliferation, survival, migration, and invasion [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].
  • Investigating mechanisms of drug resistance: Researchers use erlotinib to understand how cancer cells develop resistance to EGFR-targeted therapies [, , , , , , , , ]. This involves studying mechanisms like secondary EGFR mutations [, , ], activation of alternative signaling pathways [, ], and histological transformation [].
  • Development of novel therapeutic strategies: Erlotinib research plays a crucial role in designing new treatment approaches for cancers that rely on EGFR signaling [, , , , , , , , , , , , , , , , , , , , , , , , , ]. This includes exploring combination therapies [, , , , , , , , ], identifying potential biomarkers for treatment response [, , , , , , ], and investigating novel drug delivery systems [].
  • Preclinical models of disease: Erlotinib is employed in various preclinical models, including cell lines [, , , , , , , , , , , , , , , ] and patient-derived xenografts [], to study cancer biology, drug efficacy, and resistance mechanisms [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Real-World Examples:

  • Synergistic effects with gemcitabine: Research has shown that erlotinib synergizes with gemcitabine in pancreatic cancer cells []. This finding provided the in vitro evidence supporting the clinical use of this combination therapy.
  • Role of autophagy in erlotinib resistance: Studies revealed that inhibiting autophagy with chloroquine enhances the effectiveness of erlotinib in non-small cell lung cancer cells with wild-type EGFR []. This discovery highlights a novel strategy to overcome erlotinib resistance in this specific patient population.
  • Impact of genetic polymorphisms on erlotinib pharmacokinetics: Research has identified specific genetic variations, such as the ABCB1 1236C>T polymorphism [], that influence erlotinib metabolism and potentially impact drug efficacy and toxicity.
Future Directions
  • Personalized medicine approaches: Further investigation of genetic and molecular biomarkers to predict erlotinib response and guide individualized treatment strategies [, , , , , , ].
  • Overcoming resistance mechanisms: Development of novel therapeutic strategies that target the specific mechanisms underlying erlotinib resistance, such as combination therapies [, , , , , , , , ] and drugs targeting alternative signaling pathways [, ].
  • Exploring new applications: Investigating the potential use of erlotinib in other disease models beyond cancer, such as its role in inflammatory conditions [, , ].
  • Improving drug delivery: Optimizing erlotinib delivery to the target site using novel drug formulations and delivery systems [] to enhance efficacy and minimize side effects.

Properties

CAS Number

183321-74-6

Product Name

Erlotinib

IUPAC Name

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine

Molecular Formula

C₂₂H₂₃N₃O₄

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25)

InChI Key

AAKJLRGGTJKAMG-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC

Solubility

Very slightly soluble (hydrochloride salt - maximal solubility of approximately 0.4 mg/mL occurs at a pH of approximately 2)
In water, 14.02 mg/L at 25 °C (est)
8.91e-03 g/L

Synonyms

11C erlotinib
11C-erlotinib
358,774, CP
358774, CP
CP 358,774
CP 358774
CP-358,774
CP-358774
CP358,774
CP358774
erlotinib
erlotinib HCl
erlotinib hydrochloride
HCl, Erlotinib
Hydrochloride, Erlotinib
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
OSI 774
OSI-774
OSI774
Tarceva

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.